(3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid

Description

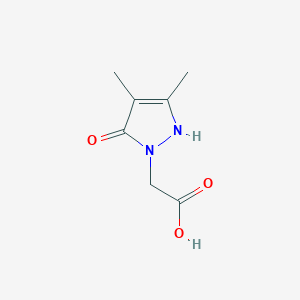

“(3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid” (CAS: 889939-61-1) is a pyrazoline-5-one derivative with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol . Its structure features a pyrazole ring substituted with methyl groups at positions 3 and 4, a ketone group at position 5, and an acetic acid moiety at position 1 (Figure 1).

Properties

IUPAC Name |

2-(4,5-dimethyl-3-oxo-1H-pyrazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(2)8-9(7(4)12)3-6(10)11/h8H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZILZBSQTUYNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN(C1=O)CC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701202919 | |

| Record name | 2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-61-1 | |

| Record name | 2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydro-3,4-dimethyl-5-oxo-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701202919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in an ethanolic solution and requires refluxing for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated reagents and strong bases are typically employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of dyes, agrochemicals, and fluorescent substances.

Mechanism of Action

The mechanism of action of (3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazoline-5-one Derivatives

Key Research Findings

Antimicrobial Activity

Electrochemical Behavior

- Compounds with exocyclic azomethine (-N=N-) groups (e.g., hydrazones) show reversible reduction waves at Epc = −0.65 to −0.78 V (vs. SCE), attributed to the reduction of C=N bonds .

- The 3,4-dimethyl derivative lacks such groups, rendering it electrochemically inert under similar conditions (pH 1.1–10.1) .

Spectral and Physicochemical Properties

Table 2: IR and NMR Spectral Comparison

- The absence of azomethine (C=N) bands in the IR spectrum of the 3,4-dimethyl derivative distinguishes it from hydrazone-containing analogs .

Biological Activity

(3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid (CAS No. 889939-61-1) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O3. Its structure includes a pyrazole ring fused with an acetic acid moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide, followed by cyclization to form the pyrazole ring. This method allows for the production of various derivatives with potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a study reported that certain derivatives exhibited significant inhibition against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (non-small cell lung cancer). The compound demonstrated cytotoxicity and induced apoptosis in these cells .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MCF-7 | 59.24 | EGFR inhibition |

| 7f | A549 | 70.30 | PI3K/AKT/mTOR pathway inhibition |

| 7c | PANC-1 | 81.60 | Induction of apoptosis |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been explored. A review highlighted that several compounds showed significant inhibition of COX enzymes, with IC50 values ranging from 0.02 to 0.04 μM for COX-2 . These findings suggest that this compound could be developed as a therapeutic agent for inflammatory conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.

Case Studies

Several case studies have documented the effectiveness of this compound in laboratory settings:

- Antimicrobial Study : In vitro tests showed that derivatives including (3,4-Dimethyl...) inhibited bacterial growth significantly more than standard antibiotics .

- Cancer Cell Line Analysis : Evaluations on different cancer cell lines demonstrated that specific modifications in the compound's structure enhanced its cytotoxic effects against tumor cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3,4-Dimethyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-acetic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-keto esters or cyanoacetates under reflux conditions. For example, alkyl (ethoxymethylene)cyanoacetates can react with substituted hydrazines in ethanol or DMSO, followed by acidification and crystallization (e.g., hydrolysis with NaOH and HCl to yield the carboxylic acid moiety) . Optimization includes controlling reaction time (e.g., 18 hours for cyclization), solvent choice (DMSO enhances reaction rates), and purification via recrystallization (water-ethanol mixtures improve purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer :

- NMR : Analyze the pyrazole ring protons (δ 2.0–3.5 ppm for methyl groups) and the acetic acid moiety (δ 3.8–4.2 ppm for CH₂).

- IR : Confirm the 5-oxo group (stretching at ~1680–1700 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3300 cm⁻¹).

- UV-Vis : Monitor conjugation between the pyrazole ring and acetic acid group (λ_max ~250–300 nm) .

- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (e.g., m/z calculated for C₈H₁₀N₂O₃: 182.0691) .

Advanced Research Questions

Q. How can crystallographic data for this compound be validated to ensure structural accuracy, particularly when resolving disorder or twinning?

- Methodological Answer :

- Use SHELXL for refinement, which is robust for small-molecule crystallography. For disordered regions, apply restraints (e.g., SIMU/DELU) to maintain reasonable geometry .

- Validate hydrogen bonding and π-π interactions using ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular contacts .

- Cross-check with PLATON or CIF validation tools to identify outliers in bond lengths/angles and verify space group consistency .

Q. What strategies are recommended to resolve contradictions between theoretical (DFT-calculated) and experimental (XRD or spectroscopic) data?

- Methodological Answer :

- Geometry Optimization : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) starting from XRD coordinates to minimize discrepancies in bond angles/rotamers .

- Spectral Simulation : Use software like Gaussian to simulate NMR/IR spectra and compare with experimental data. Adjust solvent effects (PCM model) and scaling factors for IR .

- Dynamic Effects : Account for crystal packing forces in XRD vs. gas-phase DFT models by applying periodic boundary conditions in computational studies .

Q. How can researchers evaluate the biological activity of this compound, and what assay designs are suitable for mechanistic studies?

- Methodological Answer :

- Antimicrobial Testing : Use agar diffusion assays (e.g., against E. coli or S. aureus) with varying concentrations (10–100 µg/mL) and positive controls (e.g., ampicillin) .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination. Include ROS detection (DCFH-DA probe) to explore oxidative stress mechanisms .

- Enzyme Inhibition : Study interactions with cyclooxygenase-2 (COX-2) or acetylcholinesterase via kinetic assays (e.g., Ellman’s method), using molecular docking (AutoDock Vina) to predict binding modes .

Methodological Challenges and Solutions

Q. What experimental precautions are critical when handling this compound’s reactive intermediates during synthesis?

- Answer :

- Moisture Sensitivity : Use anhydrous solvents (e.g., dried DMSO) and Schlenk lines for moisture-sensitive steps .

- Acidic Byproducts : Neutralize reaction mixtures with NaHCO₃ before extraction to prevent decomposition of the acetic acid moiety .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to separate regioisomers, which may form due to tautomerism in the pyrazole ring .

Q. How can researchers address low yields in the final cyclization step of the synthesis?

- Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Microwave Assistance : Reduce reaction time (e.g., from 18 hours to 30 minutes) while maintaining 60–70°C to minimize side reactions .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states .

Data Reporting Standards

Q. What crystallographic data should be included in publications to ensure reproducibility?

- Answer :

- CIF Submission : Deposit raw data (e.g., .hkl files) in the Cambridge Structural Database (CSD).

- Validation Reports : Include PLATON/checkCIF outputs with emphasis on R-factor convergence (<5%) and ADDSYM alerts .

- Thermal Parameters : Report anisotropic displacement parameters for non-H atoms and hydrogen bonding geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.